Cas no 114673-68-6 ((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol)

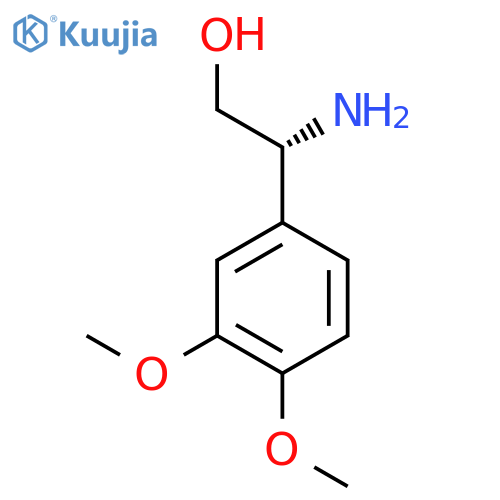

114673-68-6 structure

商品名:(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol

CAS番号:114673-68-6

MF:C10H15NO3

メガワット:197.231003046036

MDL:MFCD09253691

CID:2158319

PubChem ID:53977558

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol

- (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

- JVZVUXBFNRPOAY-QMMMGPOBSA-N

- AX8297228

- (R)-2-amino-2-(3,4-dimethoxy-phenyl)-ethanol

- (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol

- SCHEMBL5465903

- AKOS015928665

- EN300-1841076

- 114673-68-6

- CS-0196516

- Y12059

- DB-222725

- BS-51787

- (R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL

-

- MDL: MFCD09253691

- インチ: 1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1

- InChIKey: JVZVUXBFNRPOAY-QMMMGPOBSA-N

- ほほえんだ: O(C)C1=C(C=CC(=C1)[C@H](CO)N)OC

計算された属性

- せいみつぶんしりょう: 197.10519334g/mol

- どういたいしつりょう: 197.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 64.7

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1222074-1g |

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |

114673-68-6 | 95% | 1g |

$1000 | 2024-06-03 | |

| Aaron | AR0096WH-100mg |

(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |

114673-68-6 | 97% | 100mg |

$23.00 | 2025-02-11 | |

| Aaron | AR0096WH-1g |

(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |

114673-68-6 | 97% | 1g |

$221.00 | 2025-02-11 | |

| Ambeed | A476465-100mg |

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |

114673-68-6 | 95% | 100mg |

$18.0 | 2025-03-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4816-1g |

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol |

114673-68-6 | 95% | 1g |

¥1644.0 | 2024-04-25 | |

| 1PlusChem | 1P0096O5-100mg |

(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |

114673-68-6 | ≥97.0% | 100mg |

$328.00 | 2023-12-26 | |

| Ambeed | A476465-250mg |

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |

114673-68-6 | 95% | 250mg |

$40.0 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267186-100mg |

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |

114673-68-6 | 97% | 100mg |

¥253.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267186-1g |

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |

114673-68-6 | 97% | 1g |

¥1978.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR491-200mg |

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol |

114673-68-6 | 95% | 200mg |

2507.0CNY | 2021-07-14 |

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

114673-68-6 ((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:114673-68-6)(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol

清らかである:99%

はかる:1g

価格 ($):150.0